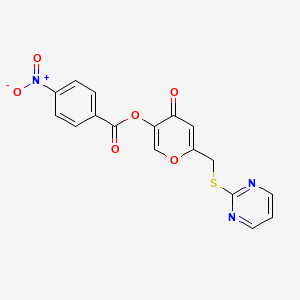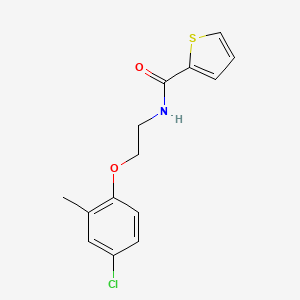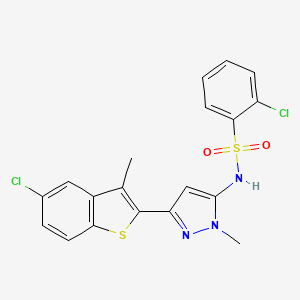
Ethanolamine oleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanolamine oleate is a compound formed by the combination of ethanolamine and oleic acid. It is a mild sclerosing agent, commonly used in medical treatments, particularly for esophageal varices that have recently bled . The compound appears as a clear, straw to pale yellow colored, deliquescent oleate .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Ethanolamin-Oleat wird durch Reaktion von Ethanolamin mit Ölsäure synthetisiert. Die Reaktion beinhaltet typischerweise das Mischen der beiden Komponenten in einem bestimmten Verhältnis und das Erhitzen des Gemischs, bis die Reaktion abgeschlossen ist. Das resultierende Produkt wird dann gereinigt, um Ethanolamin-Oleat zu erhalten .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Ethanolamin-Oleat durch die Kombination von Ethanolamin und Ölsäure in einem Reaktor hergestellt. Das Gemisch wird gerührt und erhitzt, bis kein Wasser mehr entsteht, was das Ende der Reaktion anzeigt. Das Produkt wird dann abgekühlt und gereinigt, um die endgültige Verbindung zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ethanolamin-Oleat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Ethanolamin-Oleat kann oxidiert werden, um je nach den verwendeten Bedingungen und Reagenzien verschiedene Produkte zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu liefern.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktionsmittel: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitutionsreagenzien: Verschiedene Halogene und andere Substituenten können für Substitutionsreaktionen verwendet werden.
Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation verschiedene sauerstoffhaltige Derivate liefern, während die Reduktion verschiedene reduzierte Formen von Ethanolamin-Oleat erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Ethanolamin-Oleat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Synthesen verwendet.
Biologie: Ethanolamin-Oleat wird auf seine Auswirkungen auf biologische Systeme untersucht, einschließlich seiner Rolle in zellulären Prozessen.
Medizin: Die Verbindung wird zur Behandlung von Ösophagusvarizen und anderen medizinischen Erkrankungen eingesetzt.
5. Wirkmechanismus
Ethanolamin-Oleat entfaltet seine Wirkung hauptsächlich durch Reizung des intimalen Endothels von Venen, was zu einer sterilen, dosisabhängigen Entzündungsreaktion führt. Diese Reaktion führt zu Fibrose und möglicher Verschließung der Vene. Die Ölsäurekomponente ist für die Entzündungsreaktion verantwortlich, während die Ethanolaminkomponente die Bildung von Fibrin-Gerinnseln durch Chelatisierung von Kalzium hemmen kann .
Ähnliche Verbindungen:
Ethanolamin: Eine basische Substanz, die das Rückgrat von Ethanolamin-Oleat bildet.
Ölsäure: Eine Fettsäure, die sich mit Ethanolamin zu Ethanolamin-Oleat verbindet.
Triethanolamin: Eine weitere Verbindung in der Ethanolamin-Familie, die in verschiedenen industriellen Anwendungen verwendet wird.
Einzigartigkeit: Ethanolamin-Oleat ist aufgrund seiner spezifischen Kombination aus Ethanolamin und Ölsäure einzigartig, die ihm als sklerosierendes Mittel besondere Eigenschaften verleiht. Seine Fähigkeit, Fibrose und Verschluss von Venen zu verursachen, macht es besonders nützlich in medizinischen Behandlungen für Erkrankungen wie Ösophagusvarizen .
Wirkmechanismus
Ethanolamine oleate exerts its effects primarily by irritating the intimal endothelium of veins, leading to a sterile dose-related inflammatory response. This response results in fibrosis and possible occlusion of the vein. The oleic acid component is responsible for the inflammatory response, while the ethanolamine component may inhibit fibrin clot formation by chelating calcium .
Vergleich Mit ähnlichen Verbindungen
Ethanolamine: A basic substance that forms the backbone of ethanolamine oleate.
Oleic Acid: A fatty acid that combines with ethanolamine to form this compound.
Triethanolamine: Another compound in the ethanolamine family, used in various industrial applications.
Uniqueness: this compound is unique due to its specific combination of ethanolamine and oleic acid, which gives it distinct properties as a sclerosing agent. Its ability to cause fibrosis and occlusion of veins makes it particularly useful in medical treatments for conditions like esophageal varices .
Eigenschaften
Key on ui mechanism of action |
The oleic acid component of ethanolamine oleate is responsible for the inflammatory response, and may also activate coagulation in vivo by release of tissue factor and activation of Hageman factor. The ethanolamine component, however, may inhibit fibrin clot formation by chelating calcium, so that a procoagulant action of ethanolamine oleate has not been demonstrated. |
|---|---|
CAS-Nummer |
2272-11-9 |
Molekularformel |
C18H34O2.C2H7NO C20H41NO3 |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
2-aminoethanol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);4H,1-3H2/b10-9-; |
InChI-Schlüssel |
KGWDUNBJIMUFAP-KVVVOXFISA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CO)N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N |
Aussehen |
Solid powder |
Key on ui other cas no. |
2272-11-9 |
Physikalische Beschreibung |
Liquid Liquid; [ECHA REACH Registrations] |
Piktogramme |
Corrosive; Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Monoethanolamine Oleate; Ethamolin; FO-611; FO 611; FO611; brand name: Ethamolin. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B1676656.png)

![1-{4-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B1676658.png)

